molecular formula C14H20N2O B7864682 (S)-2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-propionamide

(S)-2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-propionamide

Cat. No.: B7864682
M. Wt: 232.32 g/mol
InChI Key: YAABDDSCTSBUNG-NSHDSACASA-N
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Description

(S)-2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-propionamide is a chiral propanamide derivative designed for advanced neurological and pharmacological research. This compound belongs to a class of N-benzylamide-substituted derivatives that have been investigated as potent neurological agents for the potential treatment of conditions such as epilepsy, convulsions, neuropathic pain, and bipolar disorder . Its molecular framework, featuring a cyclopropyl group and a substituted benzyl moiety, is structurally similar to other anticonvulsant propanamides, which are known to be optimized for activity through quantitative structure-activity relationship (QSAR) models . The specific stereochemistry of the (S)-enantiomer is critical for its interaction with biological targets, as anticonvulsant activity in this class of compounds is often highly enantioselective . Researchers can utilize this compound as a key intermediate or scaffold for designing novel bioactive molecules, studying mechanisms of action, or conducting structure-activity relationship (SAR) studies to explore new therapeutic avenues for central nervous system disorders. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-N-[(4-methylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-3-5-12(6-4-10)9-16(13-7-8-13)14(17)11(2)15/h3-6,11,13H,7-9,15H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAABDDSCTSBUNG-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CC2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN(C2CC2)C(=O)[C@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-propionamide is a chiral amide compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activities, including its antimicrobial, antitumor, and enzyme-inhibitory properties, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉N₂O, featuring a cyclopropyl group and a 4-methyl-benzyl moiety. This structure contributes to its distinct chemical behavior and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of amides have shown effectiveness against various bacterial strains. The presence of specific substituents on the benzyl ring can enhance antibacterial activity.

Compound NameActivityMIC Values (µM)
This compoundAntibacterialTBD
(S)-2-Amino-N-cyclopropyl-N-(2-methyl-benzyl)-propionamideAntifungalTBD
(S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-propionamideAntibacterial5.64 (S. aureus)

Note: The Minimum Inhibitory Concentration (MIC) values for this compound are yet to be determined in specific studies.

Antitumor Activity

Preliminary studies have suggested that certain analogs of this compound may exhibit antitumor activity. The structure-activity relationship (SAR) analysis indicates that modifications in the functional groups can significantly impact the compound's efficacy against cancer cell lines.

  • Case Study : A study on similar compounds revealed that the introduction of halogen groups on the benzene ring enhanced cytotoxic properties against various cancer cell lines. For instance, compounds with chlorine or bromine substitutions demonstrated improved activity compared to their non-substituted counterparts.

Enzyme Inhibition

This compound may also act as an inhibitor for specific enzymes, particularly monoamine oxidase B (MAO-B). The presence of the cyclopropyl group is hypothesized to contribute to its binding affinity and inhibitory activity.

Enzyme TargetInhibition TypeReference
MAO-BCompetitive
Aldose ReductaseNon-competitiveTBD

Mechanism of Action : The interaction studies suggest that the compound may bind to the active site of these enzymes, potentially altering their activity and contributing to therapeutic effects in neurodegenerative diseases.

Pharmacological Studies

Further pharmacological studies are essential to elucidate the complete biological profile of this compound. These studies should focus on:

  • In vitro assays : To determine the cytotoxic effects on various cancer cell lines.
  • In vivo studies : To assess therapeutic efficacy and safety profiles in animal models.
  • Structure-Activity Relationship Analysis : To explore how different substitutions affect biological activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Heterocyclic Incorporation : The thiophene-containing analog (CAS 1353994-44-1) replaces the benzene ring with a sulfur heterocycle, which may enhance π-stacking interactions or solubility .
  • Steric Effects : The methyl group in Parchem’s analog (CAS 1219957-26-2) reduces steric hindrance compared to cyclopropyl, possibly improving synthetic accessibility .

Physicochemical and Pharmacological Properties

  • Metabolic Stability : Cyclopropyl groups are associated with resistance to oxidative metabolism, whereas thiophene-containing analogs (CAS 1353994-44-1) may undergo sulfur oxidation, reducing half-life .
  • Stereochemical Impact : The (S)-configuration in all listed compounds implies enantiomer-specific activity, though pharmacological data remain scarce due to discontinuation .

Discontinuation and Commercial Considerations

Both the target compound and its 4-fluoro-phenylethyl analog were discontinued by CymitQuimica, likely due to:

Synthetic Complexity : Multi-step synthesis involving chiral resolution or unstable intermediates.

Regulatory Factors : Halogenated analogs (e.g., fluoro-substituted) may face stricter environmental regulations .

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-N-cyclopropyl-N-(4-methyl-benzyl)-propionamide?

The compound can be synthesized via amide coupling reactions , leveraging reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate carboxylic acid intermediates. Key steps include:

  • Cyclopropylamine and 4-methyl-benzylamine as nucleophiles.
  • Chiral resolution (e.g., chiral HPLC) to isolate the (S)-enantiomer.
  • Purification via column chromatography or recrystallization.
    Validate purity using HPLC (>95%) and confirm stereochemistry via circular dichroism (CD) or X-ray crystallography .

Q. How should researchers characterize the compound’s structural identity and purity?

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substituents (e.g., cyclopropyl, benzyl groups) and amide bond formation.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
  • HPLC : Reverse-phase chromatography to assess purity (>95%).
  • Melting Point Analysis : Consistency with literature values indicates purity .

Q. What in vitro assays are suitable for initial biological screening?

  • Cytotoxicity : Use MTT or resazurin assays against cancer cell lines (e.g., HL-60, HepG2, MCF-7).
  • Enzyme Inhibition : Test against targets like monoamine oxidase B (MAO-B) using fluorometric assays.
  • Statistical Validation : Analyze data with GraphPad Prism (two-way ANOVA, Dunnett’s test; p ≤ 0.05) .

Advanced Research Questions

Q. How can synthesis yield be optimized while maintaining enantiomeric purity?

  • Design of Experiments (DOE) : Use response surface methodology to optimize reaction parameters (temperature, solvent, catalyst).
  • Chiral Auxiliaries : Incorporate (S)-specific catalysts (e.g., chiral oxazaborolidines).
  • In-line Analytics : Monitor reactions via FTIR or Raman spectroscopy for real-time adjustments.
    Validate enantiomeric excess (ee) using chiral HPLC or supercritical fluid chromatography (SFC) .

Q. How to resolve contradictions in cytotoxicity data across cell lines?

  • Replicate Experiments : Perform triplicate assays to rule out technical variability.
  • Mechanistic Profiling : Use RNA-seq or proteomics to identify cell-specific pathways (e.g., apoptosis vs. necrosis).
  • Dose-Response Curves : Calculate IC50_{50} values across concentrations (1 nM–100 µM) to assess potency gradients.
    Reference conflicting data in HL-60 vs. KB3-1 cells as a case study .

Q. What advanced techniques validate target engagement in enzymatic studies?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD_D, kon_{on}/koff_{off}) for MAO-B or other receptors.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • X-ray Crystallography : Resolve ligand-receptor co-crystal structures to identify binding motifs (e.g., hydrogen bonds with cyclopropyl groups) .

Q. How to address solubility challenges in biological assays?

  • Co-solvent Systems : Use DMSO (≤0.1%) or cyclodextrin-based formulations.
  • pH Adjustment : Solubilize in buffered solutions (pH 4–8).
  • Lipid Nanoparticles : Encapsulate for cell-based delivery.
    Validate stability via dynamic light scattering (DLS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.